(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine
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Overview
Description
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine typically involves the following steps:
Nitration of Toluene: The initial step involves the nitration of toluene to form 3-nitrotoluene. This is achieved by treating toluene with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The 3-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron to yield 3-nitrobenzyl bromide.
Amination: The 3-nitrobenzyl bromide undergoes nucleophilic substitution with ammonia or an amine to form 3-nitrobenzylamine.
Reduction: The nitro group in 3-nitrobenzylamine is reduced to an amine group using a reducing agent such as hydrogen in the presence of a palladium catalyst, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia or primary amines are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The nitro group can also undergo bioreduction, forming reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-(4-nitrophenyl)propan-1-amine: Similar structure but with the nitro group in the para position.
(2S)-2-Methyl-3-(2-nitrophenyl)propan-1-amine: Similar structure but with the nitro group in the ortho position.
(2S)-2-Methyl-3-(3-nitrophenyl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine is unique due to its specific stereochemistry and the position of the nitro group, which influence its reactivity and interaction with biological targets. The (2S) configuration imparts specific optical activity, making it distinct from its racemic or (2R) counterparts.
Properties
IUPAC Name |
(2S)-2-methyl-3-(3-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRZJXYAINQJAY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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